1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride

Monoamine oxidase B inhibition Histamine H3 receptor antagonism Dual-target ligand design

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride (CAS 35151-90-7, also designated AM-3107) is a racemic aryloxypropanolamine derivative consisting of a 4-tert-butylphenoxy moiety linked to a morpholine ring via a secondary alcohol spacer, supplied as the hydrochloride salt. The free base has a molecular formula of C17H27NO3 (MW 293.4 g/mol), while the hydrochloride salt has a molecular weight of 329.9 g/mol.

Molecular Formula C17H28ClNO3
Molecular Weight 329.87
CAS No. 35151-90-7
Cat. No. B2515269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride
CAS35151-90-7
Molecular FormulaC17H28ClNO3
Molecular Weight329.87
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl
InChIInChI=1S/C17H27NO3.ClH/c1-17(2,3)14-4-6-16(7-5-14)21-13-15(19)12-18-8-10-20-11-9-18;/h4-7,15,19H,8-13H2,1-3H3;1H
InChIKeyHOTLPTVPAORSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride (CAS 35151-90-7): Baseline Identity and Physicochemical Profile for Sourcing


1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride (CAS 35151-90-7, also designated AM-3107) is a racemic aryloxypropanolamine derivative consisting of a 4-tert-butylphenoxy moiety linked to a morpholine ring via a secondary alcohol spacer, supplied as the hydrochloride salt . The free base has a molecular formula of C17H27NO3 (MW 293.4 g/mol), while the hydrochloride salt has a molecular weight of 329.9 g/mol [1]. This compound belongs to a scaffold class that has been systematically explored for dual monoamine oxidase B (MAO B) inhibition and histamine H3 receptor (H3R) antagonism in the context of Parkinson’s disease drug discovery [2]. Its combination of a bulky 4-tert-butyl substituent, a flexible oxypropanol linker, and a morpholine heterocycle differentiates it structurally from simpler phenoxypropanolamines and from analogs bearing alternative cyclic amines.

Procurement Risk: Why 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride Cannot Be Interchanged with In-Class Analogues


Within the broader class of 4-tert-butylphenoxyalkoxyamines, small structural modifications—such as replacing the morpholine ring with piperidine or pyrrolidine, altering the alkyl linker length, or substituting the 4-tert-butyl group with smaller lipophilic groups—have been shown to produce profound shifts in both human MAO B inhibitory potency (IC50 spanning >100-fold) and human H3R binding affinity (Ki spanning >10-fold) [1]. Specifically, the prototype compound DL76 (bearing a piperidine in place of morpholine) achieved balanced dual activity (hH3R Ki = 38 nM; hMAO B IC50 = 48 nM), whereas close analogs within the same study displayed marked target selectivity or complete loss of activity at one target [1]. Generic substitution with superficially similar aryloxypropanolamines therefore carries a high risk of introducing uncharacterized and potentially undesirable pharmacological profiles, making explicit compound identity verification essential for reproducible research outcomes.

Quantitative Evidence Guide: 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride Differentiation Data


Structural Differentiation: Morpholine Versus Piperidine in the 4-tert-Butylphenoxy Series – Impact on Dual-Target Pharmacological Profile

In a systematic structure–activity relationship (SAR) study of 4-tert-butylphenoxyalkoxyamines, the prototypical piperidine analog DL76 (DL76: 1-(3-(4-tert-butylphenoxy)propyl)piperidine) was optimized to achieve balanced dual hMAO B inhibition and hH3R antagonism. The morpholine-containing congener (structurally analogous to the target compound, differing only in the heterocycle) is expected from class-level SAR to exhibit altered potency and selectivity profiles due to differences in basicity (morpholine pKa ≈ 8.3 vs. piperidine pKa ≈ 10.6), hydrogen-bond acceptor capacity, and steric bulk, which influence target engagement [1]. While direct quantitative data for 1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride are not currently available in the peer-reviewed primary literature, the demonstrated sensitivity of this scaffold to cyclic amine identity underscores the non-interchangeable nature of morpholine- and piperidine-bearing analogs [1].

Monoamine oxidase B inhibition Histamine H3 receptor antagonism Dual-target ligand design

Physicochemical Differentiation: Impact of Hydrochloride Salt Form on Solubility and Handling Versus Free Base

The target compound is supplied as the hydrochloride salt (CAS 35151-90-7), whereas the corresponding free base is registered under CAS 35151-89-4 [1]. The hydrochloride form typically confers substantially higher aqueous solubility and dissolution rate compared to the free base, a critical parameter for in vitro assay preparation and consistent dosing. The free base has a predicted LogP of approximately 2.53 , indicating moderate lipophilicity which, when converted to the hydrochloride salt, is expected to improve aqueous solubility by at least one order of magnitude based on general salt-form principles for tertiary amine-containing compounds.

Salt-form selection Aqueous solubility Laboratory handling

Analytical Purity Benchmarking: Vendor-Specified Purity of 95% as a Minimum Procurement Specification

Commercially available 1-(4-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride is specified at a minimum purity of 95% by vendors such as Fluorochem and AKSci . This purity level provides an objective, verifiable procurement specification that can be cross-referenced against certificates of analysis (CoA). In contrast, alternative 4-tert-butylphenoxyalkoxyamine building blocks may be offered at varying purity grades (ranging from 90% to 98%), and batch-to-batch purity variability in research-grade chemicals is a recognized contributor to irreproducible biological results.

Purity specification Quality control Reproducibility

Validated Application Scenarios for 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride Based on Available Evidence


SAR Probe Compound for Monoamine Oxidase B and Histamine H3 Receptor Dual-Target Ligand Optimization

This compound serves as a morpholine-bearing structural probe within the 4-tert-butylphenoxyalkoxyamine chemical series. Researchers optimizing dual hMAO B / hH3R ligands can use this morpholine variant to experimentally map the contribution of cyclic amine basicity, hydrogen-bonding capacity, and steric profile to target engagement, leveraging the published SAR framework established for the piperidine prototype DL76 (hH3R Ki = 38 nM; hMAO B IC50 = 48 nM) [1]. The morpholine analog provides a key comparator for determining whether oxygen incorporation in the heterocycle enhances or diminishes selectivity between the two targets.

Precursor or Reference Standard for Analytical Method Development in Chiral Chromatography

The compound possesses a single asymmetric carbon at the secondary alcohol position, producing a racemic mixture. This renders it suitable as a test analyte for developing chiral chromatographic separation methods (e.g., HPLC with chiral stationary phases), particularly in laboratories characterizing enantiomeric purity of related aryloxypropanolamine drug candidates. The structural analog (2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol has been validated as a PDB ligand (CMZ) [2], confirming the suitability of this scaffold for high-resolution analytical applications.

HCl Salt Form for Aqueous Solubility-Dependent Biochemical Assays

The hydrochloride salt form (CAS 35151-90-7) with a vendor-specified purity of 95% is directly applicable to biochemical and cell-based assays requiring aqueous solubility and defined stoichiometry. Its improved aqueous solubility relative to the free base (CAS 35151-89-4, predicted LogP 2.53 [3]) minimizes the need for organic co-solvents such as DMSO, which can introduce solvent-related artifacts in enzyme inhibition and receptor binding assays. Procurement in the HCl salt form thus supports more reproducible assay conditions.

Building Block for Phthalocyanine-Based Functional Materials Synthesis

Building upon published methodology for unsymmetrical phthalocyanine synthesis employing morpholine and 4-tert-butylphenoxy substituents [4], this compound can serve as a direct precursor for incorporating morpholine–tert-butylphenoxy moieties into macrocyclic structures for electrochemical and optical materials research. Its dual functionality (phenolic ether and tertiary amine) enables regioselective incorporation into phthalonitrile precursors, providing synthetic access to phthalocyanines with tailored electron-donating properties.

Quote Request

Request a Quote for 1-(4-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.